4-(6-Fluoropyridin-2-yl)morpholine

Description

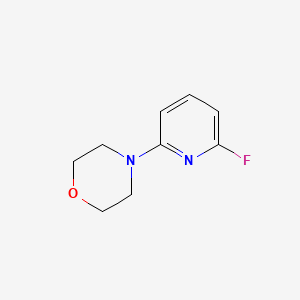

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYSEIYJGDBXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 6 Fluoropyridin 2 Yl Morpholine and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Approaches for Pyridine (B92270) Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the functionalization of electron-deficient aromatic rings, such as pyridines. The presence of electron-withdrawing groups, like the fluorine atom in a fluoropyridine ring, activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group.

Direct Amination with Morpholine (B109124) Derivatives

The most direct route to 4-(6-fluoropyridin-2-yl)morpholine involves the reaction of a di-substituted pyridine, typically 2,6-difluoropyridine (B73466), with morpholine. In this reaction, one of the fluorine atoms acts as a leaving group and is displaced by the secondary amine nucleophile. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and often requires the presence of a base to neutralize the hydrogen fluoride (B91410) generated during the reaction.

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Dibromopyridine (B144722) | Morpholine | K₂CO₃ | DMF | 80-100 | - |

| 2,6-Difluoropyridine | Morpholine | K₂CO₃ | Acetonitrile | Reflux | - |

| 2,4,6-Trichloropyrimidine (B138864) | Morpholine | - | Acetone | 0-20 | 20 |

Table 1: Representative conditions for the direct amination of dihalopyridines and related heterocycles with morpholine. Data for 2,6-dibromopyridine and 2,6-difluoropyridine are based on general procedures for similar reactions. The data for 2,4,6-trichloropyrimidine is from a specific reported synthesis and represents the yield for the 2-substituted product. sci-hub.se

Chemoselectivity and Regioselectivity in SNAr Reactions Involving Halogenated Pyridines

When a pyridine ring is substituted with multiple, different halogen atoms, the chemoselectivity of the SNAr reaction becomes a critical consideration. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is favored by a more electronegative substituent that can better stabilize the negative charge in the Meisenheimer intermediate.

In the case of a molecule like 2-bromo-6-fluoropyridine (B132718), the fluorine atom is generally the better leaving group in an SNAr reaction with an amine nucleophile. Therefore, the reaction of 2-bromo-6-fluoropyridine with morpholine would be expected to predominantly yield 4-(6-bromopyridin-2-yl)morpholine. However, the regioselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

For dihalopyridines with identical halogens, such as 2,6-dichloropyridine, the substitution of the first halogen can influence the reactivity of the second. The introduction of an amino group, such as morpholine, can either activate or deactivate the remaining halogen towards further substitution, depending on its electronic effect on the pyridine ring.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a complementary approach to SNAr for the functionalization of pyridine rings. These methods are particularly useful for introducing aryl, heteroaryl, and diverse amine functionalities.

Suzuki-Miyaura Coupling for Arylation at the Pyridine Moiety

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. In the context of synthesizing derivatives of this compound, this reaction can be employed to introduce an aryl or heteroaryl group at a specific position on the pyridine ring. For instance, starting from a halogenated precursor like 2-bromo-6-fluoropyridine, a Suzuki-Miyaura coupling with an arylboronic acid could be performed prior to the introduction of the morpholine moiety, or vice versa. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ | (±)-BINAP | NaOBu-t | Toluene | 80 | - |

| Pyridine-2-sulfonyl fluoride | Various arylboronic acids | Pd(dppf)Cl₂ | - | - | - | 65-100 | 5-89 |

Table 2: Representative conditions for Suzuki-Miyaura coupling reactions on pyridine scaffolds. chemspider.comnih.gov

Buchwald-Hartwig Amination for Diverse Amine Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or pseudohalide and an amine. This reaction is highly valuable for the synthesis of a wide range of substituted anilines and related compounds. For the synthesis of this compound, Buchwald-Hartwig amination can be used to couple morpholine with a suitable halogenated pyridine precursor, such as 2-bromo-6-fluoropyridine. A key advantage of this method is its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr reactions.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | - | - |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOBu-t | Toluene | 80 | 60 |

Table 3: Representative conditions for Buchwald-Hartwig amination reactions on pyridine scaffolds. chemspider.comnih.gov

Other Cross-Coupling Methodologies Applied to Fluoro-Pyridyl Scaffolds

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methodologies can be applied to fluoro-pyridyl scaffolds to introduce a variety of functional groups. For example, the Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction enables the formation of C-C bonds with alkenes. These reactions further expand the synthetic toolbox for creating diverse libraries of this compound derivatives for various applications. The choice of the specific cross-coupling reaction depends on the desired final product and the available starting materials.

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs of this compound

The incorporation of the positron-emitting isotope fluorine-18 ([18F]) is a critical step in developing this compound-based radiotracers for PET imaging.

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for introducing fluorine-18 onto the pyridine ring. nih.gov This reaction involves displacing a leaving group on an electron-deficient pyridine ring with [18F]fluoride. nih.gov Good leaving groups for this transformation include halogens, nitro groups, or trimethylammonium groups. nih.gov The radiofluorination is typically conducted in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often between 120-150°C, to facilitate the reaction. nih.govnih.gov Microwave irradiation can also be employed to shorten reaction times. nih.gov

In a specific example of radiosynthesis, a bromo-precursor was utilized to produce [18F]FIPM, a derivative of this compound. nih.gov The reaction was carried out in DMSO at 150°C for 20 minutes. nih.gov Another approach involves the use of pyridine N-oxides, which can be fluorinated to produce meta-fluorinated pyridines, a process that is otherwise challenging due to the electron-rich nature of the pyridine ring. rsc.org

The design of the precursor molecule is paramount for achieving high radiochemical yields and specific activity. The choice of the leaving group is a key consideration. For instance, nitro groups are effective due to their strong electron-withdrawing nature. nih.gov In the synthesis of a radiotracer for the adenosine (B11128) A2A receptor, a nitro precursor was used, achieving a radiochemical yield of 61 ± 10%. nih.gov

The reaction conditions, including the choice of base, solvent, temperature, and heating method, are systematically optimized to maximize labeling efficiency. nih.gov The use of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in conjunction with a base like potassium carbonate, is common practice to enhance the nucleophilicity of the [18F]fluoride. nih.govacs.org The table below summarizes precursor and labeling data for a derivative.

| Compound | Precursor | Radiochemical Yield (uncorrected) | Molar Activity (end of synthesis) |

| [18F]FIPM | Bromo-precursor | 5% | 103–300 GBq/μmol |

| [18F]TOZ1 | Nitro-precursor | 33 ± 10% | 40–44 GBq/μmol |

Derivatization and Functionalization of the Morpholine Nitrogen and Pyridine Ring Positions

Structural modifications to the morpholine and pyridine rings are employed to create derivatives with diverse properties.

The morpholine nitrogen can be functionalized through various reactions. For instance, acylation of 4-hydroxy-6-methyl-2-pyrone (B586867) with aliphatic acid anhydrides or chlorides initially forms an ester, which can then rearrange to a 3-acylpyrone. researchgate.net Derivatization of 6-acetylmorphine (B159328) with reagents like propionic anhydride (B1165640) has also been evaluated. nih.gov

A variety of chemical groups can be introduced to create a library of compounds. In one study, a series of chiral alkoxymethyl morpholine analogs were synthesized. nih.govnih.gov This involved coupling tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate with an appropriate aryl bromide under copper-mediated conditions. nih.gov The resulting aryl ethers could also be formed using Mitsunobu conditions. nih.gov Subsequent deprotection and reductive amination yielded the final compounds. nih.gov

Functionalization of the pyridine ring can be achieved through methods like C–H fluorination followed by nucleophilic aromatic substitution (SNAr) of the installed fluoride. acs.org This allows for the introduction of nitrogen, oxygen, sulfur, or carbon-bound functional groups. acs.org

Enantioselective Synthesis Approaches for Chiral Analogs (if applicable to specific derivatives)

When derivatization introduces chirality, enantioselective synthesis becomes crucial. For example, the synthesis of chiral morpholine derivatives has been achieved through the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info In another approach, a highly regio- and stereoselective synthesis of substituted nonracemic morpholines was developed via the SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. researchgate.net

Copper-catalyzed asymmetric cyclizative aminoboration has been used to synthesize chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines with excellent enantioselectivities. researchgate.net The synthesis of a key chiral intermediate for the drug candidate ent-avacopan utilized this methodology. researchgate.net The activity of some chiral morpholine scaffolds has been shown to reside in the (S)-enantiomer, and the starting material, Boc-protected (S)-2-(hydroxymethyl)morpholine, is commercially available. nih.gov

Chemical Reactivity and Mechanistic Investigations of the 4 6 Fluoropyridin 2 Yl Morpholine Scaffold

Reactivity Profiles of the Pyridine (B92270) Fluorine Atom

The fluorine atom at the 6-position of the pyridine ring is the primary site of reactivity in nucleophilic aromatic substitution (SNAr) reactions. Its susceptibility to displacement is significantly influenced by the electronic properties of the pyridine ring and the presence of other substituents.

Influence of Electronic Effects on Nucleophilic Substitution

The pyridine ring, being a heteroaromatic system containing an electronegative nitrogen atom, is inherently electron-deficient. This deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack. The fluorine atom at the 6-position further enhances the electrophilicity of this carbon, making it a prime target for nucleophiles.

The high electronegativity of the fluorine atom plays a crucial role in accelerating the rate of nucleophilic aromatic substitution. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the ability of the highly electronegative fluorine to stabilize the negative charge in the Meisenheimer intermediate, the rate-determining step in many SNAr reactions. This stabilization outweighs its strong carbon-fluorine bond strength.

The presence of additional electron-withdrawing groups on the pyridine ring can further increase the rate of nucleophilic substitution. Conversely, electron-donating groups would be expected to decrease the reactivity of the fluorine atom towards nucleophilic attack.

Competitive Reactivity in Multi-Substituted Pyridine Systems

In pyridine systems bearing multiple leaving groups, the site of nucleophilic attack is determined by a combination of electronic and steric factors. In the case of a di-substituted pyridine, such as 2,6-difluoropyridine (B73466), the reaction with a nucleophile like morpholine (B109124) can potentially yield a mixture of mono- and di-substituted products.

The regioselectivity of the first substitution on a molecule like 2,6-difluoropyridine would be influenced by the nature of the nucleophile and the reaction conditions. Once the first morpholine group is introduced to form 4-(6-fluoropyridin-2-yl)morpholine, the electronic landscape of the pyridine ring is altered. The morpholino group, being an amino substituent, is generally considered electron-donating through resonance, which would deactivate the remaining fluorine atom towards further nucleophilic attack. However, the inductive effect of the nitrogen and oxygen atoms of the morpholine ring can also play a role.

Studies on related systems, such as 2,3,6-trifluoropyridine, have shown that substitution with sodium ethoxide occurs preferentially at the 2-position. organicchemistrydata.org In the context of this compound, the existing morpholino group at the 4-position would electronically influence the reactivity of the fluorine at the 6-position, generally making it less susceptible to a second substitution compared to a molecule like 2,6-difluoropyridine.

Reactivity and Basic Character of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound retains its basic and nucleophilic character, albeit influenced by the attached fluoropyridinyl group. Morpholine itself is a secondary amine with a pKa of its conjugate acid around 8.7. nih.gov The electron-withdrawing nature of the 6-fluoropyridin-2-yl group is expected to decrease the basicity of the morpholine nitrogen in this compound compared to unsubstituted morpholine. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, reducing their availability for protonation.

Despite this reduced basicity, the morpholine nitrogen remains sufficiently nucleophilic to participate in various reactions, such as alkylation, acylation, and reactions with other electrophiles, allowing for further functionalization of the molecule at this position.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a 2,6-dihalopyridine with morpholine. The kinetics of this reaction are highly dependent on the nature of the leaving group, the solvent, the temperature, and the presence of any catalysts.

As previously mentioned, the rate of substitution follows the order F > Cl > Br > I for activated aryl halides, a phenomenon known as the "element effect". chemicalbook.com This indicates that the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, the reaction of 2,6-difluoropyridine with morpholine is expected to be the fastest among the corresponding dihalopyridines.

The following table presents a qualitative comparison of the expected reactivity of 2-halopyridines with morpholine based on the "element effect" in nucleophilic aromatic substitution.

| Halogen (X) in 2-X-Pyridine | Relative Reactivity with Morpholine | Governing Factor |

|---|---|---|

| Fluorine | Highest | High electronegativity stabilizes the Meisenheimer intermediate. |

| Chlorine | Moderate | Good leaving group ability but less effective at stabilizing the intermediate compared to fluorine. |

| Bromine | Moderate | Similar reactivity to chlorine. |

| Iodine | Lowest | Poorest ability to stabilize the intermediate despite being the best leaving group in terms of bond strength. |

Stability of the Fluoropyridine-Morpholine Linkage Under Various Reaction Conditions

The C-N bond linking the fluoropyridine and morpholine moieties is a robust covalent bond. Its stability is crucial for the utility of this compound as a chemical scaffold. The stability of this linkage can be influenced by factors such as pH, temperature, and the presence of strong nucleophiles or electrophiles.

In acidic conditions, the morpholine nitrogen can be protonated. While this generally does not lead to the cleavage of the C-N bond under mild acidic conditions, very harsh acidic conditions (e.g., strong mineral acids at high temperatures) could potentially promote cleavage, although this is not a common reaction pathway for N-aryl morpholines.

Under basic conditions, the C-N bond is generally stable. The electron-withdrawing nature of the pyridine ring makes the morpholine nitrogen less susceptible to Hofmann elimination type reactions.

The stability of the C-F bond on the pyridine ring is also an important consideration. While it is the site of nucleophilic attack for the synthesis of the molecule, under neutral or acidic conditions, it is generally stable. However, in the presence of strong nucleophiles, especially at elevated temperatures, further substitution of the fluorine atom could occur, as discussed in section 3.1.2.

A study on the stability of N-[(piperidine)methylene]daunorubicin hydrochloride, a compound containing a morpholine analogue, showed that its degradation is influenced by pH and temperature. nih.gov While a direct parallel cannot be drawn, it highlights the importance of considering these parameters when handling and storing this compound, particularly in solution.

The stability of the molecule in different solvents is also a practical consideration. Protic solvents can potentially participate in hydrogen bonding with both the pyridine nitrogen and the morpholine oxygen and nitrogen, which could influence its reactivity and stability. Aprotic solvents are generally considered good media for conducting reactions involving this scaffold, minimizing solvent-solute interactions that could lead to degradation.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 6 Fluoropyridin 2 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Atom-Specific Chemical Environments

One-dimensional NMR experiments are essential for identifying the number and type of unique nuclei in a molecule.

¹H NMR: A proton NMR spectrum for 4-(6-fluoropyridin-2-yl)morpholine would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The three aromatic protons on the fluoropyridine ring would appear as complex multiplets in the downfield region (typically δ 6.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating morpholine group. The eight protons of the morpholine ring would likely appear as two distinct multiplets in the upfield region (typically δ 3.0-4.0 ppm), corresponding to the methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) and the oxygen (O-CH₂).

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. It is expected to show nine distinct signals, corresponding to the five carbons of the fluoropyridine ring and the four carbons of the morpholine ring. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds.

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant nucleus with high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal provides sensitive information about the electronic environment of the fluorine atom.

Predicted ¹H and ¹³C NMR Data

| Position | Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity | Notes |

|---|---|---|---|---|

| H-3/H-5 | ¹H | 6.2 - 6.8 | Doublet of doublets (dd) | Aromatic protons on the pyridine ring. |

| H-4 | ¹H | 7.4 - 7.8 | Triplet of doublets (td) | Aromatic proton on the pyridine ring. |

| Morpholine N-CH₂ | ¹H | 3.4 - 3.8 | Triplet (t) | Protons on carbons adjacent to Nitrogen. |

| Morpholine O-CH₂ | ¹H | 3.7 - 4.1 | Triplet (t) | Protons on carbons adjacent to Oxygen. |

| C-6 (C-F) | ¹³C | 160 - 165 | Doublet (d) | Large ¹JCF coupling. |

| C-2 (C-N) | ¹³C | 155 - 160 | Singlet (s) | Carbon attached to the morpholine nitrogen. |

| C-4 | ¹³C | 138 - 142 | Doublet (d) | ³JCF coupling. |

| C-3/C-5 | ¹³C | 105 - 115 | Doublet (d) | ²JCF or ⁴JCF coupling. |

| Morpholine N-CH₂ | ¹³C | 45 - 50 | Singlet (s) | Carbons adjacent to Nitrogen. |

| Morpholine O-CH₂ | ¹³C | 65 - 70 | Singlet (s) | Carbons adjacent to Oxygen. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3, H-4, H-5), confirming their sequence. It would also show a correlation between the N-CH₂ and O-CH₂ protons of the morpholine ring if there were any long-range coupling, although typically only geminal and vicinal couplings are observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH group in the pyridine ring and each CH₂ group in the morpholine ring would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the morpholine's N-CH₂ protons to the C-2 and C-6 carbons of the pyridine ring, definitively establishing the connection point between the two ring systems.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₁₁FN₂O), standard electron ionization (EI) or electrospray ionization (ESI) would be used. The resulting mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. This is a critical step for confirming the identity of a newly synthesized compound.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₁FN₂O |

| Monoisotopic Mass | 182.0855 u |

| Expected [M+H]⁺ in HRMS | 183.0928 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to display characteristic absorption bands. Key vibrations would include the C-F stretch, aromatic C=C and C=N stretching vibrations of the pyridine ring, and the C-O-C and C-N stretching of the morpholine ring. The C-H stretching vibrations from both the aromatic and aliphatic portions would also be visible. Raman spectroscopy could provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Aryl C-F | Stretching | 1200 - 1250 |

| Morpholine C-O-C | Asymmetric Stretching | 1115 - 1140 |

| Aryl C-N | Stretching | 1250 - 1350 |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal of the compound. If a high-quality crystal of this compound could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the morpholine ring (typically a chair conformation) and the planarity of the pyridine ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonds or π-stacking, in the solid state. To date, no public crystal structure data for this specific compound appears to be available.

Application of Fluorescence Spectroscopy in Research on Compound Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules and their interactions with their environment or other molecules. The pyridine ring system, especially when substituted, can exhibit fluorescence. Research on related aminopyridine derivatives has shown that their fluorescent properties can be sensitive to the molecular environment, making them potential scaffolds for fluorescent probes.

While specific studies on the fluorescence of this compound are not readily found, its structural motifs suggest potential for fluorescence-based applications. Investigations could explore its intrinsic fluorescence and how it might be modulated upon binding to biological targets like proteins or nucleic acids, or in response to changes in environmental polarity or pH. Such studies would be crucial in assessing its potential as a molecular probe in biochemical or cell-based assays.

Computational Chemistry and Theoretical Modeling of 4 6 Fluoropyridin 2 Yl Morpholine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic distributions, which are crucial for understanding molecular stability and reactivity. ias.ac.inbohrium.comresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which dictates its biological activity. For 4-(6-Fluoropyridin-2-yl)morpholine, conformational freedom primarily arises from two sources: the puckering of the morpholine (B109124) ring and the rotation around the single bond connecting the pyridine (B92270) and morpholine rings.

The morpholine ring typically exists in a stable chair conformation. However, boat and twist-boat conformations are also possible, though generally at a higher energy. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be used to optimize the geometry of these different conformers and calculate their relative energies. The resulting energy landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt.

Below is a representative data table illustrating the kind of results obtained from a DFT-based conformational analysis on a similar molecular system.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair-1 (Equatorial) | Most stable chair form | 0.00 | ~98.5% |

| Twist-Boat-1 | Lowest energy boat-like form | +5.5 | ~1.4% |

| Chair-2 (Axial) | Less stable chair form | +7.0 | ~0.1% |

| Boat-1 | Classical boat form | +8.0 | <0.1% |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netacs.orgirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). acs.orgirjweb.com For this compound, the electron-withdrawing fluorine atom and the nitrogen atoms of the pyridine and morpholine rings would significantly influence the energies and distributions of these orbitals.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for this compound

(Calculated using DFT/B3LYP method, energies in electron volts, eV)

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.85 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.55 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.20 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.33 |

Electrostatic Potential Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netyoutube.com The map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show significant negative potential around the highly electronegative fluorine atom and the oxygen atom of the morpholine ring. The nitrogen atom of the pyridine ring would also exhibit negative potential. researchgate.net Conversely, the hydrogen atoms on the pyridine and morpholine rings would be associated with regions of positive potential. youtube.com Such maps are invaluable for predicting non-covalent interactions like hydrogen bonding, which are critical for ligand-receptor binding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Research

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. sci-hub.segyanvihar.orgresearchgate.net

Predicting Binding Modes and Affinities in Research Models

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgjapsonline.com The process involves placing the ligand into the receptor's binding site in various conformations and scoring each pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. gyanvihar.org

Given that many pyridine-containing compounds are known to be kinase inhibitors, a hypothetical docking study of this compound could be performed against a kinase like Pim-1. acs.org The docking results would predict the binding mode, identifying key interactions such as hydrogen bonds between the morpholine oxygen or pyridine nitrogen and amino acid residues in the kinase's hinge region, as well as hydrophobic interactions.

Table 3: Hypothetical Molecular Docking Results against a Model Kinase (PIM-1)

| Parameter | Description |

|---|---|

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Hydrogen Bonds | Morpholine Oxygen with Valine-126 backbone; Pyridine Nitrogen with Lysine-67 side chain |

| Hydrophobic Interactions | Fluoropyridine ring with Leucine-120, Isoleucine-185; Morpholine ring with Phenylalanine-49 |

| Pi-Pi Stacking | Fluoropyridine ring with Phenylalanine-49 |

Conformational Changes Upon Binding to Model Receptors/Enzymes

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govbenthamdirect.com An MD simulation calculates the motion of atoms in the ligand-receptor complex, providing insights into its stability and the conformational changes that may occur upon binding. consensus.app

Starting with the best-docked pose, an MD simulation (e.g., for 100 nanoseconds) can be run. Key metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD for both suggests that the binding pose is stable. Furthermore, MD simulations can reveal subtle conformational adjustments in both the ligand and the receptor's active site, a phenomenon known as "induced fit," which is crucial for a strong binding interaction.

Table 4: Illustrative Molecular Dynamics (MD) Simulation Metrics (100 ns)

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Backbone) | 1.8 Å | The protein structure remains stable throughout the simulation. |

| Ligand RMSD (vs. Protein) | 1.2 Å | The ligand maintains a stable binding pose within the active site. |

| Key Interaction Occupancy | H-bond with Lys-67: 95% | The crucial hydrogen bond is maintained for most of the simulation time, indicating a strong and stable interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy for establishing a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.govnih.gov For the rational design of analogs of this compound, QSAR studies can elucidate the key molecular descriptors that govern their activity, thereby guiding the synthesis of more potent and selective molecules. chemrevlett.comnih.gov

A typical QSAR study on analogs of this compound would involve the generation of a dataset of molecules with varying substituents on the pyridine and morpholine rings. For each analog, a range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. nih.govatlantis-press.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to develop a predictive model. researchgate.netresearchgate.net

Table 1: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description | Contribution to Activity |

| cLogP | 0.45 | Octanol-water partition coefficient | Positive correlation with lipophilicity |

| LUMO | -0.87 | Lowest Unoccupied Molecular Orbital energy | Negative correlation; lower energy is favorable |

| MR | 0.12 | Molar Refractivity | Positive correlation with molecular volume/polarizability |

| qN(morpholine) | -1.23 | Partial charge on the morpholine nitrogen | Negative correlation; less negative charge is favorable |

This table is a hypothetical representation and is intended for illustrative purposes.

Computational Studies of Reaction Mechanisms (e.g., SNAr pathways)

The synthesis of this compound and its analogs often involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where the fluorine atom on the pyridine ring is displaced by the morpholine nucleophile. youtube.com Computational chemistry provides a powerful lens through which to investigate the mechanism of this transformation in detail. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to map out the potential energy surface of the reaction, identifying key intermediates and transition states. wuxibiology.comwuxibiology.com

The generally accepted mechanism for an SNAr reaction proceeds through a two-step addition-elimination pathway, involving a high-energy intermediate known as the Meisenheimer complex. youtube.com Computational studies can calculate the activation energies for the formation of this intermediate and for the subsequent elimination of the leaving group (fluoride ion). wuxibiology.comacs.org These calculations can confirm that the first step, the nucleophilic attack and formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.net

By analyzing the geometry and electronic structure of the transition states, researchers can gain insights into the factors that influence the reaction rate. For example, the presence of electron-withdrawing groups on the pyridine ring can stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction. youtube.com Computational models can also explore the effect of the solvent on the reaction pathway, providing a more complete picture of the reaction dynamics. acs.org Comparing the calculated activation barriers for substitution at different positions on the pyridine ring can also explain the observed regioselectivity of the reaction. rsc.orgresearchgate.net

Table 2: Hypothetical Calculated Energy Profile for the SNAr Reaction of 2,6-difluoropyridine (B73466) with Morpholine

| Species | Relative Free Energy (kcal/mol) | Method/Basis Set |

| Reactants | 0.00 | B3LYP/6-311+G(d,p) |

| Transition State 1 (TS1) | +18.5 | B3LYP/6-311+G(d,p) |

| Meisenheimer Intermediate | +5.2 | B3LYP/6-311+G(d,p) |

| Transition State 2 (TS2) | +12.8 | B3LYP/6-311+G(d,p) |

| Products | -15.7 | B3LYP/6-311+G(d,p) |

This table presents hypothetical energy values for illustrative purposes.

Prediction and Analysis of Spectroscopic Data through Quantum Chemical Methods

Quantum chemical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.govuobasrah.edu.iq For this compound, these methods can aid in structural elucidation and provide a deeper understanding of its vibrational modes.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. d-nb.inforesearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.infomdpi.com These predictions are invaluable for assigning experimental spectra, especially for complex molecules or where isomers might be present. The accuracy of the predictions can be further enhanced by considering conformational isomers and using a Boltzmann-weighted average of their calculated shifts. d-nb.info

Similarly, the vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated using DFT methods. researchgate.netresearchgate.net The calculated harmonic vibrational frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scaling factors. nih.govmdpi.com The analysis of the calculated vibrational modes, often through Potential Energy Distribution (PED) analysis, allows for the confident assignment of each band in the experimental spectrum to specific molecular motions, such as C-H stretches, ring breathing modes, or deformations of the morpholine ring. researchgate.netnih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Parameter | Experimental Value | Calculated Value (Method) |

| ¹H NMR (δ, ppm) | GIAO-B3LYP/6-311+G(d,p) | |

| H-3 | 7.58 | 7.62 |

| H-4 | 6.85 | 6.89 |

| H-5 | 6.70 | 6.75 |

| Morpholine-H | 3.80, 3.55 | 3.83, 3.58 |

| ¹³C NMR (δ, ppm) | GIAO-B3LYP/6-311+G(d,p) | |

| C-2 | 162.1 | 161.8 |

| C-6 | 164.5 (d, J=240 Hz) | 164.2 |

| C-4 | 108.3 | 108.0 |

| Morpholine-C | 66.8, 45.2 | 66.5, 44.9 |

| IR Frequency (cm⁻¹) | B3LYP/6-311+G(d,p) (scaled) | |

| C-F Stretch | 1255 | 1250 |

| Pyridine Ring Stretch | 1610 | 1605 |

| C-N Stretch | 1340 | 1335 |

This table contains hypothetical data for illustrative purposes. Experimental values can vary based on conditions.

Role of 4 6 Fluoropyridin 2 Yl Morpholine As a Privileged Scaffold in Preclinical Chemical Biology Research

Structure-Activity Relationship (SAR) Studies for Kinase Inhibition Research

The inherent features of the 4-(6-fluoropyridin-2-yl)morpholine scaffold, such as its ability to form crucial hydrogen bonds and its favorable pharmacokinetic profile, have made it a cornerstone in the development of kinase inhibitors. sci-hub.seresearchgate.net Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is often implicated in diseases like cancer and neurodegenerative disorders.

LRRK2 Kinase Inhibitor Development Research

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, and significant research has been dedicated to developing inhibitors of its kinase activity. nih.gov The this compound scaffold has been instrumental in the design of potent and selective LRRK2 inhibitors. For instance, researchers have developed pyridopyrimidine-based LRRK2 inhibitors incorporating this scaffold. One such compound, PF-06447475, demonstrated low nanomolar affinity for both wild-type LRRK2 and the pathogenic G2019S mutant. nih.gov

| Compound | Target | IC50 (nM) | Key Features |

| PF-06447475 | LRRK2 (Wild-Type) | 3 | Brain-penetrant, selective |

| PF-06447475 | LRRK2 (G2019S) | 11 | Good in vivo activity |

This table showcases the inhibitory activity of a key LRRK2 inhibitor featuring the this compound scaffold.

The morpholine (B109124) group in these inhibitors often occupies a specific pocket in the kinase domain, contributing to both potency and selectivity. The fluorine atom on the pyridine (B92270) ring can enhance metabolic stability and modulate the electronic properties of the molecule, further refining its inhibitory profile. sci-hub.se

GSK-3β Inhibitor Development Research

Glycogen (B147801) synthase kinase 3β (GSK-3β) is another crucial kinase implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. The this compound scaffold has been successfully employed in the development of GSK-3β inhibitors. researchgate.netnih.gov For example, a series of 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones were synthesized and shown to be potent GSK-3β inhibitors. researchgate.net These compounds demonstrated in vivo efficacy in reducing tau phosphorylation, a key pathological hallmark of Alzheimer's disease. researchgate.net

SAR studies on these inhibitors revealed that the substitution pattern on the morpholine ring significantly impacts their activity. researchgate.net The 3-fluoropyridin-4-yl group was also found to be crucial for potent inhibition. researchgate.net

| Compound Series | Target | Effect | Key Structural Feature |

| 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones | GSK-3β | Potent inhibition, reduced tau phosphorylation in vivo | 3-fluoropyridin-4-yl moiety |

This table highlights a series of GSK-3β inhibitors that utilize a fluoropyridinyl-morpholine core.

Application in the Design and Synthesis of Molecular Probes for Protein Targets

The favorable properties of the this compound scaffold extend to its use in the creation of molecular probes. These probes are essential tools for visualizing and studying biological processes in real-time.

Development of Radiotracers for Positron Emission Tomography (PET) Imaging in Animal Models

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope into the this compound scaffold has enabled the development of novel PET radiotracers. nih.gov These radiotracers can be used to image specific protein targets in the brain and other organs.

For instance, ¹⁸F-labeled radiotracers based on this scaffold have been developed for imaging the adenosine (B11128) A2A receptor, a target relevant to various neurological and psychiatric disorders. nih.gov These tracers have shown good brain uptake and specific binding to the target receptor in animal models. nih.govnih.gov

Fluorescent Probes for In Vitro and Ex Vivo Biological Studies

In addition to radiolabeling, the this compound scaffold can be conjugated with fluorescent dyes to create probes for in vitro and ex vivo studies. nih.gov These fluorescent probes allow for the visualization of target proteins and cellular processes using microscopy techniques. The morpholine moiety can contribute to improved water solubility and cell permeability of the probe, while the fluoropyridine component can be used for fine-tuning its photophysical properties.

Scaffold-Hopping and Fragment-Based Drug Discovery Research Utilizing the Fluoro-Pyridyl-Morpholine Core

The this compound core is a valuable starting point for both scaffold-hopping and fragment-based drug discovery approaches. niper.gov.innih.gov

Scaffold-hopping involves replacing the core structure of a known active compound with a different, isofunctional scaffold to identify new chemical entities with potentially improved properties. niper.gov.innih.govpharmablock.com The fluoro-pyridyl-morpholine moiety can serve as a replacement for other heterocyclic systems, offering a different vector space for substituent placement and potentially leading to novel intellectual property. niper.gov.in

Fragment-based drug discovery (FBDD) starts with the identification of small, low-affinity fragments that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The this compound fragment itself, or derivatives thereof, can be used in FBDD screens to identify initial hits against a variety of targets. Its well-defined structure and synthetic tractability make it an attractive fragment for library construction.

Investigation of Ligand-Target Residence Time and Binding Kinetics in Preclinical Models

The duration of the interaction between a ligand and its biological target, known as residence time, is a critical parameter in preclinical research, often providing a more accurate prediction of in vivo efficacy than thermodynamic affinity alone. nih.gov The this compound scaffold appears in compounds that have been investigated for their binding kinetics, revealing that this structural motif can contribute to favorable, long-lasting target engagement.

A notable example is found in the development of RAF inhibitors for RAS mutant cancers. acs.org A complex derivative incorporating a 6-morpholinopyridin-4-yl core was identified as a potent and selective RAF inhibitor. acs.org In preclinical evaluations, this compound demonstrated a slow dissociation rate constant, with a half-life of over 6.5 hours in kinase assays. acs.org This extended residence time was a key characteristic, suggesting prolonged inhibition of the target enzyme. acs.org Such slow dissociation kinetics are often a hallmark of highly optimized drug candidates, as they can lead to a more sustained pharmacological effect in vivo. nih.gov

The study of structure-kinetic relationships is a growing field, aiming to understand the molecular features that govern the lifetime of a drug-target complex. nih.gov Factors such as induced-fit mechanisms, the formation of specific hydrogen bonds, and the displacement of water molecules from the binding site can all contribute to a longer residence time. For instance, in the development of inhibitors for the bacterial enoyl-ACP reductase FabI, a long residence time was shown to be a better indicator of preclinical antibacterial activity than binding affinity. nih.gov While specific kinetic data for the parent compound this compound is not extensively detailed in the available literature, the performance of its derivatives in preclinical models underscores the potential of this scaffold to create compounds with desirable, slow-off-rate kinetics.

Role in Research on Specific Receptor Ligands (e.g., CB2 Receptor Agonists, GPCR Ligands)

The this compound moiety is a recognized privileged scaffold in the design of ligands for various receptors, particularly G protein-coupled receptors (GPCRs). nih.gov Its unique combination of a hydrogen bond-accepting morpholine ring and an aromatic, electron-deficient fluoropyridine system allows for diverse interactions with receptor binding pockets.

Cannabinoid Receptor 2 (CB2) Agonists: The morpholine and pyridine components are featured in the exploration of novel ligands for the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is a promising therapeutic target for inflammatory diseases and certain types of cancer. mdpi.commdpi.com Research into novel pyridine derivatives has led to the discovery of potent and selective CB2 agonists. nih.gov For example, the replacement of a phenyl ring with a pyridine ring in a series of carboxamide ligands resulted in a novel class of CB2 ligands. nih.gov One such compound, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, was identified as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain. nih.gov Furthermore, some CB2-selective agonists have demonstrated significant efficacy in in vitro assays and animal models without producing the psychoactive effects associated with CB1 receptor activation. nih.gov

GPCR Ligands and Other Kinase Inhibitors: The versatility of the fluoropyridine-morpholine scaffold is further highlighted in its application for other GPCR-related targets. In the pursuit of treatments for Alzheimer's disease, derivatives incorporating a 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-one structure were discovered as potent inhibitors of glycogen synthase kinase-3β (GSK-3β). nih.govresearchgate.net These compounds demonstrated inhibitory activity against tau protein phosphorylation in vivo after oral administration. nih.govresearchgate.net

The design of fluorescently tagged ligands for studying GPCRs often involves linking a known binding moiety to a fluorophore. researchgate.net The inherent properties of the this compound scaffold make it an attractive core for such probes, although the addition of a bulky fluorophore can potentially alter the ligand's interaction with the receptor. researchgate.net The development of allosteric modulators, which bind to a site distinct from the primary ligand binding site, represents another avenue where this scaffold could be employed to fine-tune receptor activity. nih.gov

Contributions to Research on Anti-Infective and Anti-Cancer Agent Development (preclinical stage)

The this compound scaffold is a recurring structural motif in the preclinical development of novel anti-cancer and potentially anti-infective agents. acs.orgnih.gov The morpholine ring itself is considered a ubiquitous pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds. sci-hub.seresearchgate.net

Anti-Cancer Research: In the field of oncology, derivatives of this scaffold have shown significant promise. A notable example is a highly selective RAF inhibitor designed to target RAS mutant cancers. acs.org This compound, which features a 6-morpholinopyridin-4-yl core, demonstrated potent inhibition of the RAF-MEK-ERK pathway in tumor cells and validated the therapeutic hypothesis in xenograft models. acs.org

Furthermore, the morpholine moiety is a key component in a variety of other anti-cancer agents. For instance, morpholine-substituted quinazoline (B50416) derivatives have been synthesized and shown to possess significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), and SHSY-5Y (neuroblastoma). nih.gov The mechanism of action for some of these compounds was found to be the induction of apoptosis. nih.gov The morpholine ring has also been incorporated into inhibitors of the mTOR pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer. mdpi.com

The link between CB2 receptor agonism and anti-cancer activity provides another dimension to the utility of this scaffold. mdpi.com CB2 receptors have been identified as a potential target in xenograft models of neuroblastoma, and agonists have been shown to have anti-proliferative effects on neuroblastoma cell lines. mdpi.com

Anti-Infective Research: While less documented, the potential for this scaffold in anti-infective research is also recognized. The morpholine ring is a component of some clinically used antibacterial agents. researchgate.net Related compounds, such as 4-(6-Methylpyridin-2-yl)morpholine, have been studied for their potential antimicrobial and antifungal properties. evitachem.com The global preclinical antibacterial pipeline is characterized by a high degree of chemical diversity, with many projects focusing on new chemical classes and novel targets. nih.gov The this compound scaffold represents a versatile starting point for the synthesis of new compound libraries to be screened for antibacterial activity.

Modulating Membrane Permeability and Bioavailability in In Vitro and In Vivo (animal) Research Systems

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound to ensure it can reach its target in the body. The this compound scaffold offers several advantages in this regard, and its derivatives have been the subject of studies aimed at improving membrane permeability and oral bioavailability.

In preclinical studies of a RAF inhibitor containing the 6-morpholinopyridin-4-yl moiety, in vitro permeability was assessed using Caco-2 cell monolayers, a standard model for predicting intestinal absorption in humans. acs.org These studies measured both forward and reverse flux to understand the compound's potential for absorption and whether it is subject to efflux pumps. acs.org Additionally, parameters such as lipophilicity (cLogP) and solubility were determined, which are crucial for predicting oral bioavailability. acs.org

Research on GSK-3β inhibitors for Alzheimer's disease demonstrated how modifications to the morpholine portion of the molecule can enhance pharmacokinetic profiles. nih.govresearchgate.net By replacing a phenyl group on the morpholine ring with a smaller alkyl group, researchers were able to develop potent inhibitors with improved in vitro pharmacokinetic properties, which translated to in vivo activity upon oral administration in mice. nih.govresearchgate.net

Similarly, in the development of CB2 receptor agonists, there is a focus on reducing the lipophilicity of lead compounds. mdpi.com Highly lipophilic compounds can have an increased risk of off-target effects and poor oral absorption. mdpi.com By designing derivatives with lower lipophilicity, researchers aim to create drug candidates that are better suited for oral administration. mdpi.com

The metabolic stability of compounds containing this scaffold is also a key area of investigation. For example, time-dependent inhibition assays with human liver microsomes are used to assess the potential for drug-drug interactions via inhibition of cytochrome P450 enzymes like CYP3A4. acs.org

The data from these preclinical studies, including cell permeability, metabolic stability, and in vivo efficacy in animal models, are critical for advancing a compound through the drug development pipeline. nih.gov The adaptability of the this compound scaffold allows medicinal chemists to fine-tune these properties to create drug candidates with a greater chance of clinical success.

Interactive Data Table: Preclinical Anti-Cancer Activity of Morpholine-Containing Compounds

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Morpholine-substituted quinazoline (AK-10) | MCF-7 | 3.15 | nih.gov |

| Morpholine-substituted quinazoline (AK-10) | A549 | 8.55 | nih.gov |

| Morpholine-substituted quinazoline (AK-10) | SHSY-5Y | 3.36 | nih.gov |

| Morpholine-substituted quinazoline (AK-3) | MCF-7 | 6.44 | nih.gov |

| Morpholine-substituted quinazoline (AK-3) | A549 | 10.38 | nih.gov |

| Morpholine-substituted quinazoline (AK-3) | SHSY-5Y | 9.54 | nih.gov |

| RAF Inhibitor (Compound 15) | Calu-6 (pMEK assay) | 0.05 | acs.org |

| RAF Inhibitor (Compound 15) | Calu-6 (proliferation) | 0.28 | acs.org |

Interactive Data Table: In Vitro Properties of a RAF Inhibitor with a 6-Morpholinopyridin-4-yl Core

| Parameter | Value | Assay | Reference |

| Binding Kinetics | |||

| Residence Time (T1/2) | > 6.5 hours | Kinase Assay | acs.org |

| Permeability | |||

| Papp (A→B) (10⁻⁶ cm/s) | 2.5 | Caco-2 | acs.org |

| Efflux Ratio | 1.1 | Caco-2 | acs.org |

| Physicochemical Properties | |||

| cLogP | 3.4 | Calculated | acs.org |

| Solubility (µM) | 16 | PBS, pH 6.8 | acs.org |

| Metabolic Stability | |||

| CYP3A4 Inhibition (kobs) | 0.012 | Human Liver Microsomes | acs.org |

Emerging Research Directions and Future Perspectives for 4 6 Fluoropyridin 2 Yl Morpholine

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of morpholine-containing compounds, including 4-(6-Fluoropyridin-2-yl)morpholine, is an area of active research, with a growing emphasis on efficiency, sustainability, and stereoselectivity. nih.govresearchgate.net Traditional methods are being supplanted by more advanced and "green" protocols that reduce waste, energy consumption, and the use of hazardous reagents.

Recent advancements in the synthesis of morpholines from 1,2-amino alcohols offer a promising avenue. A notable green methodology involves a one or two-step, redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). researchgate.netatamankimya.come3s-conferences.org This approach is distinguished by its high yields and the clean isolation of N-monoalkylation products, which is a key step in forming the morpholine (B109124) ring. researchgate.nete3s-conferences.org Such methods present a significant environmental and safety improvement over older techniques. researchgate.net

Furthermore, transition-metal catalysis and photocatalysis are opening new pathways for morpholine synthesis. nih.gov For instance, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions provides an efficient route to substituted morpholines. nih.gov Tandem, one-pot reactions that combine multiple steps, such as hydroamination and asymmetric transfer hydrogenation, are also being developed to produce enantiomerically pure morpholine derivatives with high efficiency. atamankimya.com These advanced methodologies could be adapted for the large-scale, sustainable production of this compound and its analogues, facilitating broader exploration in drug discovery and materials science.

Integration with Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. pageplace.deacs.org These computational tools can analyze vast datasets to predict molecular properties, biological activities, and potential toxicities, thereby guiding the rational design of new chemical entities. acs.orgmdpi.com The this compound scaffold is an ideal candidate for such in silico approaches.

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for de novo compound design. acs.orgmdpi.com By training these models on large libraries of known bioactive molecules, they can learn the underlying chemical rules and generate novel structures based on the this compound core. The goal is to produce derivatives with optimized properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. acs.org

Furthermore, ML algorithms can develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. acs.org This predictive power allows researchers to prioritize the most promising candidates for synthesis and experimental validation, saving significant time and resources. pageplace.deacs.org By integrating AI and ML, researchers can more effectively explore the chemical space around the this compound scaffold to rapidly identify potent and selective drug candidates.

Exploration of Novel Therapeutic Target Classes in Early-Stage Drug Discovery Research

The this compound scaffold and its close analogues have shown promise against a range of therapeutic targets, particularly in oncology and neurodegenerative diseases. The morpholine ring is often incorporated into drug candidates to improve solubility, membrane permeability, and target engagement. nih.gov

A significant area of research involves targeting kinases, a class of enzymes often dysregulated in cancer and other diseases.

LRRK2 Inhibitors: A derivative, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine, was synthesized and evaluated as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease. nih.govnih.gov

RAF Inhibitors: Structurally related morpholinopyridine compounds have been optimized as highly selective inhibitors of RAF dimers, which are crucial in RAS-mutant cancers.

mTOR Inhibitors: Morpholine-substituted tetrahydroquinolines have been designed as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation implicated in many cancers. nih.gov

EGFR Inhibitors: Other research has explored 4-aminoquinazoline derivatives containing morpholine moieties as selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer.

Beyond kinases, derivatives have shown activity against other target classes. For example, certain morpholine-acetamide derivatives have demonstrated potent inhibition of carbonic anhydrase, an enzyme family involved in various physiological processes. The versatility of the morpholine-pyridine core suggests that it can serve as a foundational structure for developing inhibitors against a wide array of novel therapeutic targets.

Below is a table summarizing the activity of selected morpholine-containing compounds against various therapeutic targets.

Interactive Data Table: Biological Activity of Morpholine Derivatives| Compound Class | Target | Disease Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fluoro-indazolyl-pyridinyl-morpholine | LRRK2 | Parkinson's Disease | High in vitro binding affinity (IC50 = 8.0 nM). | nih.govnih.gov |

| Morpholinopyridine | RAF Dimer | RAS-Mutant Cancers | Developed as a selective and well-tolerated inhibitor. | |

| Morpholine-substituted Tetrahydroquinoline | mTOR | Cancer | Demonstrated potent and selective cytotoxicity against cancer cell lines. | nih.gov |

| Morpholine-acetamide | Carbonic Anhydrase | General | Showed significant inhibitory activity (IC50 as low as 8.12 µM). | |

| Morpholine-quinazoline | EGFR Mutants | Cancer | Exhibited selective inhibitory activity against specific EGFR mutations. |

Application in Materials Science and Polymer Chemistry Research

While primarily explored in medicinal chemistry, the unique structural features of this compound suggest significant potential for applications in materials science and polymer chemistry. Although direct use of this specific compound in materials is not yet widely reported, the properties of its constituent fluoropyridine and morpholine moieties are well-documented in polymer science. acs.orgnih.gov

Fluorinated polymers are a class of high-performance materials known for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique electrical properties. atamankimya.com The incorporation of the fluoropyridine unit could impart these desirable characteristics into new polymers. nih.gov Fluorinated building blocks are actively used to create advanced materials for specialized areas like the aerospace industry, medical devices, and protective coatings. nih.gov

The morpholine component also offers valuable functionalities. It can be used as a curing agent, stabilizer, or cross-linking agent in polymer production. acs.org Moreover, derivatives like acrylic acid morpholine can be polymerized to create water-soluble polymers or used as reactive diluents in UV-curable resins. acs.org A particularly interesting application is the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives to produce biodegradable polydepsipeptides for biomedical uses. pageplace.de

Therefore, this compound could be explored as a novel monomer or functional additive. Its polymerization could lead to materials with a unique balance of properties: the durability and stability from the fluoropyridine part and the modifiability and hydrophilicity from the morpholine part. Such polymers could find use in advanced coatings, membranes for separation, or as smart materials in biomedical applications like tissue engineering scaffolds or drug delivery systems.

Expanding the Scope of Radiochemical Synthesis for Advanced Imaging Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. The development of novel PET radiotracers is crucial for diagnosing diseases and monitoring therapeutic responses. The this compound scaffold is an excellent candidate for developing such probes, particularly when labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).

Significant research has been conducted on the radiosynthesis of a derivative, 4-(6-[¹⁸F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine ([¹⁸F]FIPM), as a potential PET tracer for imaging LRRK2 in the brain. nih.govnih.gov The synthesis involved a multi-step process, including the challenging insertion of ¹⁸F onto the pyridine (B92270) ring, followed by the removal of a protecting group. nih.gov

While the initial radiosynthesis of [¹⁸F]FIPM resulted in a modest radiochemical yield of 5%, the final product exhibited high radiochemical purity (>97%). nih.govnih.gov Although in vivo studies in mice indicated that this specific tracer had limited potential due to low specific binding in the brain, the study successfully established a proof-of-concept. nih.gov It demonstrated that the core structure can be effectively radiolabeled. The synthesized compound, FIPM, serves as a valuable lead compound for the development of second-generation radiotracers with improved brain penetration and in vivo binding properties. nih.gov Future work will likely focus on optimizing the radiolabeling strategy to improve yields and modifying the scaffold to enhance the tracer's pharmacokinetic profile for advanced neuroimaging.

Multi-Modal Research Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

To fully unlock the potential of the this compound scaffold, future research will increasingly rely on multi-modal approaches that integrate diverse scientific disciplines. This involves a synergistic combination of advanced synthesis, detailed spectroscopic analysis, and powerful computational modeling to gain a comprehensive understanding of the molecule's behavior from the atomic level to its effects in biological systems.

An excellent example of this approach is the development of kinase inhibitors. The process often begins with computational studies, such as molecular docking, to predict how different derivatives of the this compound scaffold will bind to a target protein like mTOR or LRRK2. nih.gov These in silico predictions guide the efforts of synthetic chemists to create the most promising compounds. nih.gov

Once synthesized, these compounds are subjected to a battery of spectroscopic and analytical tests. Their structures are confirmed using techniques like NMR and mass spectrometry. Their biological activity is then quantified through in vitro enzymatic and cellular assays. nih.gov For promising candidates, the research can extend to more complex evaluations, such as the radiochemical synthesis and in vivo PET imaging studies performed for the LRRK2 inhibitor. nih.gov This multi-modal strategy—combining prediction (computation), creation (synthesis), and evaluation (spectroscopy, in vitro assays, and in vivo imaging)—creates an efficient feedback loop that accelerates the discovery and optimization of novel drugs and materials based on the this compound structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(6-Fluoropyridin-2-yl)morpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling fluoropyridine derivatives with morpholine under catalytic conditions. For example, fluorinated pyrimidines are synthesized via nucleophilic substitution or cross-coupling reactions using palladium or copper catalysts in solvents like DMF or toluene . Reaction temperature (e.g., 80–120°C) and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography or recrystallization is critical to isolate high-purity products. Analytical techniques like <sup>1</sup>H/<sup>19</sup>F NMR and HRMS are used to confirm structural integrity .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection involves a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å), followed by refinement using software like SHELX . Key parameters include bond lengths, angles, and torsional conformations. For fluorinated analogs, fluorine’s electronegativity may influence crystal packing and intermolecular interactions .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines:

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).

- Store waste separately in labeled containers for professional disposal .

- Avoid inhalation/ingestion; employ emergency showers/eye wash stations if exposed .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for fluorinated morpholine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) are essential. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC50, bioavailability) can resolve inconsistencies. Fluorine’s position and electronic effects on bioactivity should be computationally modeled (e.g., docking studies) .

Q. What methodologies are suitable for studying the adsorption and reactivity of this compound on indoor surfaces?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM, ToF-SIMS) to analyze surface interactions. Controlled experiments in environmental chambers simulate indoor conditions (humidity, temperature). Adsorption isotherms quantify binding affinity, while XPS or FTIR identify chemical transformations (e.g., oxidation, hydrolysis) .

Q. How do substituents on the pyridine ring affect the electronic properties and reactivity of this compound?

- Methodological Answer : Substituents alter electron density via inductive effects. For example:

- Electron-withdrawing groups (e.g., -NO2) increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution .

- Computational tools (DFT calculations) predict Hammett constants (σ) and frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity trends .

Notes

- Avoid abbreviations; use full chemical names (e.g., “dimethylformamide” instead of DMF).

- Advanced questions emphasize mechanistic and interdisciplinary approaches (e.g., combining spectroscopy and computational chemistry).

- For synthesis optimization, kinetic studies (e.g., time-resolved NMR) are recommended to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products